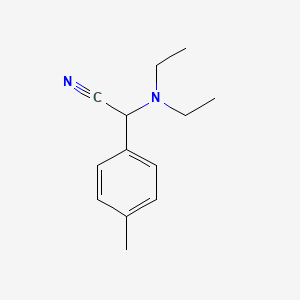![molecular formula C11H10Cl2N4O2 B3039064 1-[(2,4-dichlorophenoxy)methyl]-1H-pyrazole-3-carbohydrazide CAS No. 956396-73-9](/img/structure/B3039064.png)
1-[(2,4-dichlorophenoxy)methyl]-1H-pyrazole-3-carbohydrazide
Übersicht
Beschreibung
“1-[(2,4-dichlorophenoxy)methyl]-1H-pyrazole-3-carbohydrazide” is a chemical compound with the molecular formula C11H10Cl2N4O2 . It has a molecular weight of 301.129 Da . It is related to other compounds such as “1-[(2,4-dichlorophenoxy)methyl]-1H-pyrazol-4-amine hydrochloride” which has a molecular weight of 294.57 .
Molecular Structure Analysis
The molecular structure of “this compound” is complex, with multiple functional groups. It includes a pyrazole ring, a carbohydrazide group, and a dichlorophenoxy group .Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
Research has demonstrated that derivatives of pyrazole-carbohydrazide exhibit potent antimicrobial properties. For instance, Ningaiah et al. (2014) synthesized a series of compounds that showed effective antimicrobial activity, with some being particularly potent against certain bacteria and fungi Ningaiah et al., 2014.
Vibrational Spectroscopic Investigations
Pillai et al. (2017) conducted a comprehensive study involving vibrational spectroscopy and molecular dynamic simulations of N′-diphenylmethylidene-5-methyl-1H-pyrazole-3-carbohydrazide, highlighting its industrial and biological importance Pillai et al., 2017.
Antioxidant and Antitumor Activities
El Sadek et al. (2014) discovered that carbohydrazide derivatives have significant antioxidant and antitumor activities. This indicates a potential application of these compounds in the development of cancer therapies El Sadek et al., 2014.
Anti-Herpes and Cytotoxic Activities
Dawood et al. (2011) explored the anti-Herpes simplex type-1 (HSV-1) and cytotoxic activities of pyrazole-carbohydrazide derivatives, identifying compounds with significant antiviral potential Dawood et al., 2011.
Molecular Docking Studies
Karrouchi et al. (2020) and (2021) performed molecular docking studies on synthesized pyrazole-3-carbohydrazide derivatives. These studies are crucial for understanding the interaction of these compounds with biological targets, which is essential for drug development Karrouchi et al., 2020; Karrouchi et al., 2021.
Antitubercular Activity
Prathap et al. (2014) synthesized novel oxadiazole derivatives of pyrazole-carbohydrazide that showed promising antitubercular activity against Mycobacterium tuberculosis Prathap et al., 2014.
Antimicrobial and Antioxidant Activity
Umesha et al. (2009) investigated compounds derived from pyrazole-carbohydrazide, demonstrating their antimicrobial and antioxidant properties Umesha et al., 2009.
Leishmanicidal Activities
Bernardino et al. (2006) synthesized 1H-pyrazole-4-carbohydrazides and evaluated their leishmanicidal activities, showing potential as therapeutic agents against Leishmania parasites Bernardino et al., 2006.
Corrosion Protection
Paul et al. (2020) investigated the use of carbohydrazide-pyrazole compounds as corrosion inhibitors for mild steel, highlighting a novel application outside of biomedical fields Paul et al., 2020.
Eigenschaften
IUPAC Name |
1-[(2,4-dichlorophenoxy)methyl]pyrazole-3-carbohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10Cl2N4O2/c12-7-1-2-10(8(13)5-7)19-6-17-4-3-9(16-17)11(18)15-14/h1-5H,6,14H2,(H,15,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAPPFSBZHFIKIW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)OCN2C=CC(=N2)C(=O)NN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10Cl2N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601150878 | |
| Record name | 1-[(2,4-Dichlorophenoxy)methyl]-1H-pyrazole-3-carboxylic acid hydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601150878 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
956396-73-9 | |
| Record name | 1-[(2,4-Dichlorophenoxy)methyl]-1H-pyrazole-3-carboxylic acid hydrazide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=956396-73-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[(2,4-Dichlorophenoxy)methyl]-1H-pyrazole-3-carboxylic acid hydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601150878 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methanamine](/img/structure/B3038987.png)
![(6aR,10aS)-10a-(4-chlorophenylsulfonyl)-1,4-difluoro-6a,7,10,10a-tetrahydro-6H-benzo[c]chromen-8(9H)-one](/img/structure/B3038988.png)





![4-chloro-1-methyl-2-phenyl-5-{[3-(trifluoromethyl)phenoxy]methyl}-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B3038998.png)



